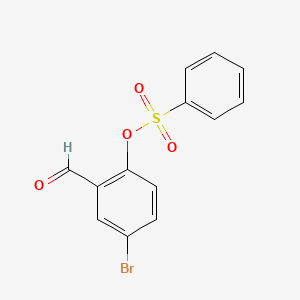
4-Bromo-2-formylphenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-formylphenyl benzenesulfonate is an organic compound with the molecular formula C13H9BrO4S It is characterized by the presence of a bromine atom, a formyl group, and a benzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylphenyl benzenesulfonate typically involves the reaction of 4-bromo-2-formylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromo-2-formylphenol+Benzenesulfonyl chloride→4-Bromo-2-formylphenyl benzenesulfonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-formylphenyl benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: 4-Bromo-2-carboxyphenyl benzenesulfonate.
Reduction: 4-Bromo-2-hydroxymethylphenyl benzenesulfonate.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-formylphenyl benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-formylphenyl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-formylphenol: Lacks the benzenesulfonate group, making it less reactive in certain substitution reactions.
2-Formylphenyl benzenesulfonate: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Bromo-2-hydroxyphenyl benzenesulfonate: The hydroxyl group alters its chemical behavior compared to the formyl group.
Uniqueness: 4-Bromo-2-formylphenyl benzenesulfonate is unique due to the combination of the bromine atom, formyl group, and benzenesulfonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
(4-bromo-2-formylphenyl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c14-11-6-7-13(10(8-11)9-15)18-19(16,17)12-4-2-1-3-5-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWNNLSPBCYVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2858531.png)
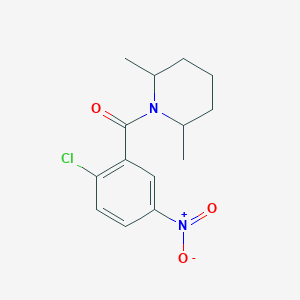
![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)
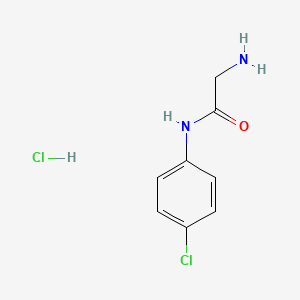
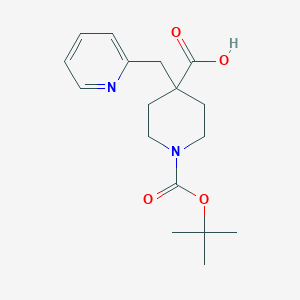
![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)
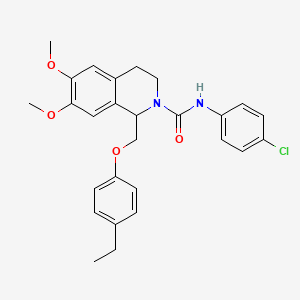
![(2E)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2858542.png)
![11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2858543.png)
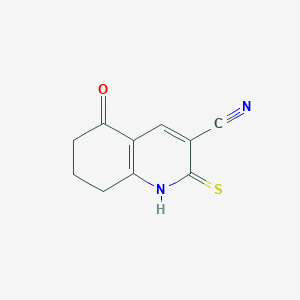
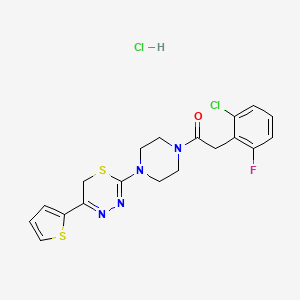
![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)
![ethyl 2-(4-fluorophenyl)-4-{[methyl(phenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2858550.png)
![Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate](/img/structure/B2858552.png)
